2-Piperidin-1-yl-benzene-1,3-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-piperidin-1-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H17N3/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,12-13H2 |
InChI Key |
RAEFIDKCIFDVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Piperidin 1 Yl Benzene 1,3 Diamine
Precursor Synthesis and Functionalization for the Benzenediamine Core
The synthesis of 2-Piperidin-1-yl-benzene-1,3-diamine logically begins with the formation of a suitably substituted benzene (B151609) ring that can be converted into the target molecule. A common and effective strategy involves starting with a di-nitrated aromatic compound. The nitro groups serve a dual purpose: they act as precursors to the amine functionalities and they strongly activate the benzene ring for nucleophilic aromatic substitution, which is crucial for the introduction of the piperidine (B6355638) moiety.
A plausible synthetic pathway involves:
Preparation of a di-nitrated benzene precursor : Typically, a halogenated benzene is nitrated to produce a di-nitro-halobenzene. For the target compound, a precursor like 1-chloro-2,6-dinitrobenzene or 1-chloro-2,4-dinitrobenzene (B32670) would be ideal.
Nucleophilic Aromatic Substitution (SNAr) : The di-nitro-halobenzene is reacted with piperidine. The electron-withdrawing nitro groups facilitate the displacement of the halide by the piperidine nucleophile.
Reduction of Nitro Groups : The resulting dinitro compound, 1-(dinitrophenyl)piperidine, is then reduced to yield the final product, this compound.
This strategic sequence ensures the correct placement of the substituents on the benzene ring.
Strategies for ortho- and meta-Diamine Precursors
The target molecule is a meta-diamine (1,3-diamine). The synthesis of the core structure relies on precursors that have nitrogen functionalities, or groups that can be converted to amines, at the 1 and 3 positions of the benzene ring. The most established precursors for aromatic diamines are dinitroaromatics, which can be synthesized through the nitration of benzene or its derivatives.
For instance, the synthesis of 1,3-dinitrobenzene (B52904), the parent compound for the m-phenylenediamine (B132917) core, is achieved by the di-nitration of benzene using a mixture of nitric acid and sulfuric acid. However, to introduce the piperidine group at the 2-position, a different precursor is required. A common strategy is to use a starting material that already contains a leaving group, such as a halogen. For example, the nitration of 4-chloro-3-nitrobenzoic acid under harsh conditions (using anhydrous KNO₃ in concentrated H₂SO₄ at high temperatures) can yield 4-chloro-3,5-dinitrobenzoic acid, which positions nitro groups meta to each other and ortho/para to the chlorine, activating it for substitution. chemintech.ru While not a direct precursor to the title compound, this illustrates the principle of creating a di-nitro system activated for nucleophilic substitution to build a substituted phenylenediamine.
The key intermediate for the synthesis of this compound is a 1,3-dinitrobenzene ring substituted at the 2-position with a suitable leaving group. More practically, nucleophilic aromatic substitution on a highly activated substrate like 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine serves as a well-documented route to a functionalized dinitrobenzene precursor. rsc.org Subsequent reduction of the two nitro groups yields the desired 1,3-diamine core with the piperidine substituent in the 2-position.
Nitro Group Reduction Approaches
The final and critical step in the proposed synthesis is the simultaneous reduction of the two nitro groups of the dinitrophenyl-piperidine intermediate to form the corresponding diamine. Several reliable methods are available for this transformation, each with its own advantages.
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. This method involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst.
Palladium on activated carbon (Pd/C) is the most common catalyst for this purpose. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures in a specialized apparatus.
Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds
| Catalyst | Substrate | Solvent | Pressure | Temperature | Yield |
|---|---|---|---|---|---|
| 10% Pd/C | 2-(methoxymethyl)-4-nitrophenyl derivative | Methanol | 2-3 bar | 20-25°C | High |
This data is illustrative of typical conditions for nitro group reduction and may be adapted for the specific dinitro-piperidine precursor.
Reduction using metals in acidic media is a classic and dependable method for converting aromatic nitro compounds to amines. Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a frequently used reagent system for this transformation.
The reaction mechanism involves the transfer of electrons from the metal (tin, in this case) to the nitro group. The reaction is typically carried out by dissolving the nitro compound in an appropriate solvent (often ethanol or acetic acid) and adding a solution of SnCl₂ in concentrated HCl. The reaction mixture is often heated to ensure completion. The product is typically isolated as an amine salt, which is then treated with a base to liberate the free diamine.
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst offers another effective route for the reduction of nitro groups. This method is often preferred when other reducible functional groups are present in the molecule that might be sensitive to catalytic hydrogenation.
Common catalysts for this system include Raney Nickel, Iron(III) chloride (FeCl₃), or even activated carbon. The reaction involves the transfer of hydrogen from hydrazine to the nitro compound, mediated by the catalyst surface. The reaction is exothermic and proceeds with the evolution of nitrogen gas. This method is generally fast and efficient, providing high yields of the corresponding amine.
Table 2: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalyst) | Clean reaction, high yields, easy product isolation. | Requires specialized pressure equipment, catalyst can be expensive. |
| Metal-Mediated Reduction | SnCl₂/HCl, Fe/HCl | Inexpensive reagents, reliable and well-established. | Generates metallic waste, workup can be tedious. |
| Hydrazine Hydrate System | N₂H₄·H₂O, Catalyst (e.g., Raney Ni, FeCl₃) | Avoids high-pressure H₂, can be selective. | Hydrazine is toxic, reaction can be highly exothermic. |
Selective Functionalization of Aromatic Amines
The introduction of the piperidine ring onto the benzenediamine precursor core is most strategically accomplished before the final reduction of the nitro groups. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a benzene ring with a suitable leaving group (like a halogen) and strongly electron-withdrawing groups (such as nitro groups) is treated with a nucleophile (piperidine).
The presence of at least two nitro groups, positioned ortho and/or para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
For the synthesis of the precursor to this compound, a substrate like 1-chloro-2,6-dinitrobenzene would react with piperidine, where the piperidine nitrogen atom displaces the chloride ion. The reaction is typically performed by heating the reactants, sometimes in a solvent or by using an excess of piperidine which can also act as the solvent. mdpi.com Studies on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine have shown that the reaction proceeds readily in various aprotic solvents. rsc.org This approach effectively installs the piperidine moiety at the desired position before the nitro groups are converted to amines.
Introduction of the Piperidinyl Moiety
The incorporation of the piperidinyl substituent onto the benzene-1,3-diamine scaffold is a critical phase in the synthesis. This can be accomplished through several effective methods, most notably by direct C-N bond formation reactions that attach the pre-formed piperidine ring to the aromatic system.
Direct Carbon-Nitrogen Bond Formation Reactions
Direct C-N bond formation represents a highly efficient and convergent approach. This strategy involves coupling piperidine with a suitably activated benzene derivative. The two predominant methods for achieving this are nucleophilic aromatic substitution (SNAr) and palladium-mediated cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto an aromatic ring. masterorganicchemistry.compressbooks.pub This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (NO₂), positioned ortho or para to a good leaving group, typically a halogen like fluorine or chlorine. libretexts.org
A plausible synthetic route to this compound via SNAr begins with a doubly activated substrate, such as 2-fluoro-1,3-dinitrobenzene. In this process:
Piperidine, acting as a nucleophile, attacks the carbon atom bearing the fluorine leaving group. The reaction is facilitated by the strong electron-withdrawing effect of the two nitro groups.
The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org
The leaving group (fluoride) is subsequently eliminated, restoring the aromaticity and yielding 1-(2,6-dinitrophenyl)piperidine.
The final step involves the reduction of the two nitro groups to the corresponding amino groups. This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with reducing agents like tin(II) chloride in hydrochloric acid. rsc.org
This two-step sequence—substitution followed by reduction—is an established method for synthesizing substituted phenylenediamines. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. nih.gov
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution and Subsequent Reduction
| Step | Starting Material | Reagents | Typical Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1. SNAr | 2-Halo-1,3-dinitrobenzene | Piperidine, Base (e.g., K₂CO₃, Et₃N) | Solvent: DMF, DMSO, or EtOH; Temp: Room temp. to 100 °C | 1-(2,6-Dinitrophenyl)piperidine |
| 2. Nitro Reduction | 1-(2,6-Dinitrophenyl)piperidine | H₂, Pd/C Catalyst | Solvent: EtOH or MeOH; Pressure: 1-5 atm H₂; Temp: Room temp. | This compound |
| 2. Nitro Reduction (Alternative) | 1-(2,6-Dinitrophenyl)piperidine | SnCl₂·2H₂O, HCl | Solvent: EtOH; Temp: Reflux | This compound |
The Buchwald-Hartwig amination has emerged as a versatile and widely used method for forming C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods like SNAr. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction can directly connect an aryl halide or triflate with an amine. organic-chemistry.orglibretexts.org
For the synthesis of this compound, this strategy would likely involve:
Starting Materials : A protected 2-halo-benzene-1,3-diamine (e.g., 2-bromo-N¹,N³-di-Boc-benzene-1,3-diamine) or a 2-halo-1,3-dinitrobenzene, and piperidine.
Catalyst System : A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a specialized phosphine (B1218219) ligand. The choice of ligand is critical and depends on the specific substrates. Sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often highly effective. rug.nl
Base : A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. libretexts.org
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, amine coordination, deprotonation, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.org If a dinitro precursor is used, a subsequent reduction step is necessary, as described in the SNAr section.
Table 2: Typical Components for a Buchwald-Hartwig Amination Reaction
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | 2-Bromo-1,3-dinitrobenzene, 2-Chloro-N¹,N³-diacetyl-benzene-1,3-diamine | Electrophilic partner |
| Amine | Piperidine | Nucleophilic partner |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos | Stabilizes the Pd center and facilitates the reaction steps |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine-Pd complex |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Substitution Reactions for Piperidine Incorporation
The term "substitution reactions" broadly encompasses the displacement of a leaving group on the aromatic ring by the incoming piperidine nucleophile. The most prominent and practical example of this strategy for the target molecule is the Nucleophilic Aromatic Substitution (SNAr) detailed in section 1.2.1.1. This approach is predicated on the electronic activation of the benzene ring, allowing for the direct replacement of a halide or other suitable leaving group by the piperidine nitrogen. The success of this substitution is fundamentally tied to the electronic properties of the benzene precursor, necessitating electron-withdrawing substituents to lower the energy barrier for the reaction.
Cyclization Strategies for Piperidine Ring Formation
An alternative to introducing a pre-formed piperidine ring is to construct it directly on the phenylenediamine scaffold. This involves starting with a precursor that contains a latent piperidine ring, which is then formed in a cyclization step. A key example of this strategy is the hydrogenation of a pyridine (B92270) ring.
This synthetic route involves a two-stage process: first, the synthesis of a 2-(pyridin-2-yl)benzene-1,3-diamine precursor, followed by the reduction of the pyridine ring to a piperidine ring.
Precursor Synthesis : The precursor, 2-(pyridin-2-yl)benzene-1,3-diamine, can be synthesized using modern cross-coupling reactions, such as the Suzuki or Stille coupling. This would typically involve reacting a 2-halobenzene-1,3-diamine derivative (or its dinitro analogue) with a 2-pyridylboronic acid or 2-pyridylstannane in the presence of a palladium catalyst.
Hydrogenation : The subsequent hydrogenation of the pyridine ring to form the piperidine ring is a well-established transformation. nih.gov This reduction requires breaking the aromaticity of the pyridine ring and is typically carried out under more forcing conditions than the reduction of a simple double bond. A variety of heterogeneous catalysts are effective, including rhodium, ruthenium, and platinum-based catalysts, often supported on carbon (Rh/C, Ru/C) or as platinum oxide (PtO₂). nih.govresearchgate.net The reaction is performed under a hydrogen atmosphere at elevated pressure and temperature.
This method offers a distinct synthetic approach, building the piperidinyl moiety from a heteroaromatic precursor after the C-C bond to the phenylenediamine core has been established.
Table 3: Catalytic Systems for the Hydrogenation of Pyridine to Piperidine
| Catalyst | Typical Conditions | Notes |
|---|---|---|
| Rhodium on Carbon (Rh/C) | H₂ (5-20 atm), 80-100 °C, Solvent: H₂O, EtOH | Highly effective for hydrogenating heteroaromatics. nih.gov |
| Ruthenium on Carbon (Ru/C) | H₂ (3-10 MPa), 100-120 °C, Solvent: Isopropanol | Shows excellent activity and selectivity for pyridine hydrogenation. researchgate.netresearchgate.net |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-4 atm), Room temp., Solvent: AcOH, EtOH | Classic catalyst, often requires acidic conditions to hydrogenate pyridines. |
| Raney Nickel (Raney Ni) | H₂ (high pressure), High temperature | A cost-effective but often less selective catalyst requiring harsh conditions. |
Alkene Cyclization Approaches
The formation of the piperidine ring via the cyclization of an alkene is a powerful strategy in heterocyclic synthesis. This approach typically involves an intramolecular reaction of an amine with a tethered alkene moiety. For the synthesis of this compound, this would necessitate a precursor containing a substituted benzene-1,3-diamine core linked to a pentenylamine side chain.
Several metal-catalyzed methods are prominent in this area. Gold(I)-catalyzed oxidative amination of non-activated alkenes can facilitate the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle. nih.gov Similarly, palladium-catalyzed intramolecular aminoarylation of alkenes is a well-established method for generating pyrrolidines and can be adapted for piperidine synthesis. acs.org In a Wacker-type aerobic oxidative cyclization, a palladium catalyst can be used to form various six-membered nitrogen heterocycles, including piperidines, from appropriate aminoalkene substrates. organic-chemistry.org
Radical-mediated cyclizations offer an alternative pathway. For instance, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for producing various piperidines. nih.gov These methods underscore the versatility of alkene cyclization in constructing the piperidine scaffold, which could then be attached to the diamino-benzene moiety.
Table 1: Overview of Alkene Cyclization Methods for Piperidine Synthesis
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Gold-Catalyzed Oxidative Amination | Gold(I) complex / Iodine(III) oxidizing agent | Effective for non-activated alkenes; simultaneous N-heterocycle formation and O-substituent introduction. | nih.gov |
| Palladium-Catalyzed Wacker-Type Cyclization | Pd(DMSO)₂(TFA)₂ | Base-free conditions; uses aerobic oxidation. | organic-chemistry.org |
| Radical-Mediated Amine Cyclization | Cobalt(II) catalyst | Proceeds in good yields for various piperidines from linear amino-aldehydes. | nih.gov |
| Palladium-Catalyzed Enantioselective Aminochlorination | Palladium catalyst with Pyox ligand / NCS | Provides access to chiral 3-chloropiperidines via a 6-endo cyclization. | organic-chemistry.org |
Two-Component Annulation Methods
Annulation reactions, which involve the formation of a ring onto an existing molecular framework, provide a direct route to the target structure. In a two-component approach for this compound, the piperidine ring could be constructed by reacting a substituted 1,3-diaminobenzene with a C5 synthon.
A common strategy involves the reaction of a primary amine with a 1,5-dielectrophile, such as 1,5-dihalopentane or 1,5-ditosylpentane, leading to the formation of the N-substituted piperidine ring through double alkylation. In the context of the target molecule, one of the amino groups of a benzene-1,3-diamine derivative would act as the nucleophile to construct the piperidine ring.
More advanced annulation strategies have also been developed. A [5+1] cycloaddition approach has been demonstrated for the synthesis of piperidines, offering a modular and flexible pathway. nih.gov Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines provides a direct route to C2-functionalized indoles, showcasing the power of metal-catalyzed annulation for building complex heterocycles. nih.gov While not directly forming a piperidine, this principle of metal-catalyzed ring formation from two components is highly relevant. Such strategies could be conceptually adapted to build the piperidine ring onto the diamine scaffold or, conversely, to construct the aromatic ring onto a pre-existing piperidine derivative. acs.org
Advanced Synthetic Techniques
Modern synthetic chemistry offers a suite of advanced techniques that allow for highly efficient and selective bond formations, which are critical for assembling a polysubstituted molecule like this compound.
Transition Metal Catalysis in Synthesis
Transition metal catalysis is arguably the most powerful tool for the synthesis of the target compound, primarily through C-N cross-coupling reactions to form the bond between the piperidine nitrogen and the benzene ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of N-arylation. This reaction would typically involve coupling piperidine with a suitably functionalized benzene-1,3-diamine precursor, such as 2-halo-benzene-1,3-diamine or a protected version thereof. pku.edu.cn
Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can catalyze the formation of stable complexes that facilitate cyclization and functionalization reactions. rsc.orgresearchgate.net For instance, a plausible route would start with 1,3-dinitro-2-chlorobenzene. A nucleophilic aromatic substitution with piperidine would yield 2-piperidin-1-yl-1,3-dinitrobenzene, followed by the reduction of both nitro groups to afford the final product. Copper-catalyzed Ullmann condensation is another classic and effective method for forming aryl-amine bonds.
Table 2: Transition Metal-Catalyzed C-N Coupling Reactions
| Reaction Name | Catalyst System | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP) | Aryl halides/triflates and amines | Broad substrate scope, good functional group tolerance. | pku.edu.cn |
| Ullmann Condensation | Copper catalyst (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) | Aryl halides and amines | Cost-effective metal catalyst, effective for electron-deficient aryl halides. | rsc.org |
| Iridium-Catalyzed C-H Activation | [IrCp*Cl₂]₂ | N-aryl 2-aminopyridines and enones | Direct C-H functionalization, atom-economical. | rsc.org |
| Rhodium-Catalyzed Hydrogenation | Rhodium complex | Pyridine derivatives | Effective for reducing the aromatic ring to form piperidines. | nih.gov |
Organocatalytic Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for C-N bond formation. A notable strategy is the direct C-H amination of arenes. chemrxiv.org A photoelectrochemical method employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a molecular catalyst has been developed for the C–H/N–H cross-coupling of arenes and carbamates. chemrxiv.org This approach could theoretically be applied to couple piperidine directly onto a benzene-1,3-diamine framework, although regioselectivity would be a significant challenge.
Other organocatalytic methods have been developed for the amination of benzylic C-H bonds, which, while not directly applicable to an aromatic C-H bond, demonstrate the potential of metal-free C-N bond formation. nih.gov Chiral phosphoric acids have been used to catalyze enantioselective amination reactions, which would be relevant if a chiral derivative of the target molecule were desired. researchgate.net
Stereoselective and Regioselective Methodologies
Regioselectivity is paramount in the synthesis of this compound to ensure the piperidine moiety is introduced at the C2 position, between the two amino groups. This is typically achieved by using starting materials with pre-defined substitution patterns. For example, starting with 2,6-dinitrotoluene, the nitro groups direct substitution and can later be reduced to amines. A more direct approach involves nucleophilic aromatic substitution (SNAr) on a substrate like 1-halo-2,6-dinitrobenzene with piperidine. The two strongly electron-withdrawing nitro groups activate the halogen for substitution and direct the incoming nucleophile to the desired position. Subsequent reduction of the nitro groups yields the target 1,3-diamine with the correct regiochemistry.
Stereoselectivity becomes critical when substituents are present on the piperidine ring. Numerous methods exist for the stereoselective synthesis of substituted piperidines. Hydrogenation of substituted pyridines often yields cis-piperidines diastereoselectively. whiterose.ac.uk These can sometimes be epimerized under basic conditions to the thermodynamically more stable trans isomers. whiterose.ac.uk Asymmetric catalytic methods, such as rhodium-catalyzed asymmetric reductive Heck reactions, can provide access to enantiomerically enriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org Gold-catalyzed cyclization of N-homopropargyl amides can also proceed with excellent diastereoselectivity. nih.gov
Table 3: Selected Stereoselective and Regioselective Strategies
| Strategy | Methodology | Control Achieved | Example | Reference |
|---|---|---|---|---|
| Regioselective | Nucleophilic Aromatic Substitution (SNAr) | Positional control on the aromatic ring | Reaction of piperidine with 1-chloro-2,6-dinitrobenzene. | Conceptual |
| Stereoselective (Diastereo-) | Pyridine Hydrogenation | Control of relative stereochemistry (cis/trans) | Hydrogenation of disubstituted pyridines to yield cis-piperidines. | whiterose.ac.uk |
| Stereoselective (Enantio-) | Rh-Catalyzed Asymmetric Carbometalation | Control of absolute stereochemistry | Synthesis of enantioenriched 3-substituted piperidines from dihydropyridines. | acs.org |
| Stereoselective (Diastereo-) | Gold-Catalyzed Cyclization | Control of relative stereochemistry | One-pot synthesis of piperidin-4-ols with excellent diastereoselectivity. | nih.gov |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. mdpi.com While a specific MCR for this compound is not reported, the principles of MCRs can be used to design a hypothetical synthesis.
The synthesis of polysubstituted benzene derivatives can be achieved through the cyclization of reactants like α-bromoacetate, malononitrile, and aromatic aldehydes. researchgate.net One could envision a convergent synthesis where piperidine, or a precursor, is one of the components in a reaction designed to construct the substituted aromatic ring. For example, a reaction involving a piperidine-containing building block, a source for the two amino groups (like ammonia (B1221849) or an ammonia equivalent), and a component that builds the carbon backbone of the aromatic ring could potentially lead to the target structure or a close derivative in a single pot. MCRs are a hallmark of green chemistry, minimizing waste and improving efficiency, making them an attractive, albeit challenging, strategy to explore. mdpi.com
Exploration of Chemical Reactivity and Potential Academic Applications of 2 Piperidin 1 Yl Benzene 1,3 Diamine
Fundamental Reactivity Studies
The fundamental reactivity of 2-Piperidin-1-yl-benzene-1,3-diamine is dominated by the high electron density of the aromatic ring and the nucleophilic character of the three nitrogen atoms.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three powerful electron-donating groups (EDGs). Both primary amino groups (-NH₂) and the piperidinyl group are strong activating, ortho-, para-directing substituents. libretexts.orglibretexts.org The cumulative effect of these groups makes the ring significantly more reactive than benzene itself.
The directing effects of the substituents must be considered in concert.
The amino group at C1 directs incoming electrophiles to positions C2, C4, and C6.
The piperidinyl group at C2 directs to C1, C3, and C5 (relative to its own position).
The amino group at C3 directs to C2, C4, and C6.
Considering the positions available for substitution on the trisubstituted ring (C4, C5, and C6), the directing effects converge, strongly favoring substitution at the C4 and C6 positions, which are para to one amino group and ortho to the other. The C5 position is sterically hindered by the adjacent piperidinyl group and electronically less favored. Between C4 and C6, substitution is likely to occur at both positions, though the bulky piperidinyl group at C2 may exert some steric hindrance, potentially favoring the C4 position slightly. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed readily, often under milder conditions than those required for benzene. wikipedia.orgfiveable.me
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C4 | Activated (ortho to -NH₂, para to -NH₂) | Moderate | High |
| C5 | Activated (ortho to piperidinyl) | High | Low |
Nucleophilic Reactivity of Amine Functions and the Piperidine (B6355638) Nitrogen
The molecule features three nitrogen atoms, each capable of acting as a nucleophile: two primary aromatic amines and one tertiary aliphatic amine within the piperidine ring.
Piperidine Nitrogen: As a secondary-alkyl-derived tertiary amine, the piperidine nitrogen is the most basic and generally the most nucleophilic site in the molecule. It is readily protonated by acids and can undergo reactions such as alkylation to form quaternary ammonium (B1175870) salts.
Primary Aromatic Amines: The two -NH₂ groups are less basic and nucleophilic than the piperidine nitrogen because their lone pairs are delocalized into the aromatic π-system. However, they remain reactive sites, particularly for acylation and amidation reactions. Their reactivity can be influenced by the steric hindrance imposed by the adjacent piperidinyl group. For instance, Friedel-Crafts reactions are often incompatible with aromatic rings bearing amino substituents because the nitrogen lone pair coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.org
Redox Behavior and Electrochemical Properties
Derivatization and Functionalization Strategies
The multiple reactive sites on this compound allow for a variety of derivatization strategies to modify its structure and properties.
Amidation and Acylation Reactions of Amino Groups
The primary amino groups at the C1 and C3 positions are prime targets for acylation reactions with reagents like acyl chlorides or acid anhydrides to form the corresponding amides. mdpi.com Such reactions would likely proceed readily, although controlling the extent of the reaction to achieve mono-acylation versus di-acylation could present a synthetic challenge. The piperidine nitrogen, being a tertiary amine, does not undergo acylation. This differential reactivity allows for selective functionalization of the primary amines. This strategy could be used to install a wide range of functional groups, altering the molecule's electronic and physical properties.
Table 2: Potential Acylation Reactions
| Reagent | Reactive Site(s) | Expected Product |
|---|---|---|
| Acetyl Chloride | C1-NH₂, C3-NH₂ | N,N'-(2-(piperidin-1-yl)-1,3-phenylene)diacetamide |
| Benzoyl Chloride | C1-NH₂, C3-NH₂ | N,N'-(2-(piperidin-1-yl)-1,3-phenylene)dibenzamide |
Alkylation and Arylation Reactions for Structural Diversification
Alkylation can occur at any of the three nitrogen atoms, with the outcome depending on the reaction conditions and the nature of the alkylating agent. rsc.org
Piperidine Nitrogen: As the most nucleophilic site, the piperidine nitrogen can be readily alkylated with alkyl halides to form a quaternary ammonium salt.
Primary Amines: The primary aromatic amines can also be alkylated, though this often requires more forcing conditions and can lead to mixtures of mono- and di-alkylated products on each nitrogen. Polysubstitution is a common issue. libretexts.org
Arylation, for instance through nucleophilic aromatic substitution (SNAr) reactions where the amine acts as a nucleophile attacking an electron-deficient aromatic ring, is another viable strategy for derivatization, primarily at the primary amine positions. mdpi.comresearchgate.net These derivatization methods open pathways to a diverse library of analogues with potentially new applications in materials science or as ligands in coordination chemistry.
Heterocyclic Annulation and Ring-Closing Reactions Involving the Diamine or Piperidine Moieties
The presence of the o-diamine functionality is the primary driver of the compound's reactivity in cyclization reactions. o-Phenylenediamines are highly reactive precursors extensively used in the synthesis of a wide array of nitrogen-containing heterocycles. bohrium.com The piperidine ring is generally stable and less prone to ring-closing reactions, thus the focus remains on the annulation potential of the diamine moiety.
Synthesis of Quinoxalines: One of the most common applications of OPDAs is in the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. sapub.orgchim.it The reaction of this compound with a 1,2-diketone, such as benzil, is expected to proceed via a double condensation to form the corresponding quinoxaline (B1680401) derivative. This transformation can be facilitated by various catalysts and conditions, ranging from acidic catalysis at high temperatures to milder, room-temperature protocols using catalysts like alumina-supported heteropolyoxometalates or iodine. sapub.orgnih.gov The reaction is generally high-yielding and serves as a direct route to substituted quinoxalines, which are important scaffolds in medicinal chemistry and material science. chim.it
Synthesis of Benzodiazepines: Seven-membered heterocyclic compounds, particularly 1,5-benzodiazepines, can be synthesized from the reaction of OPDAs with suitable three-carbon synthons. chemrevlett.com Common reactants include α,β-unsaturated ketones (chalcones) or β-dicarbonyl compounds like acetylacetone (B45752). nih.gov The reaction of this compound with a chalcone, for instance, would lead to the formation of a 1,5-benzodiazepine ring fused to the piperidinyl-substituted benzene core. These reactions can be performed under catalyst-free conditions or promoted by various catalysts. chemrevlett.comnih.gov
Synthesis of Benzimidazoles: The diamine can also react with aldehydes to form benzimidazole (B57391) derivatives. A copper-catalyzed cascade reaction between an N-substituted o-phenylenediamine (B120857) and a benzaldehyde (B42025) can lead to the direct construction of 2-substituted benzimidazoles. acs.org This provides a pathway to functionalized benzimidazole cores which are prevalent in pharmacologically active molecules.
The table below summarizes potential heterocyclic annulation reactions involving this compound.
| Reactant | Product Class | Resulting Heterocycle (Example) |
| Benzil | Quinoxaline | 5-Piperidin-1-yl-2,3-diphenylquinoxaline |
| Acetylacetone | 1,5-Benzodiazepine | 2,4-Dimethyl-6-piperidin-1-yl-3H-1,5-benzodiazepine |
| Benzaldehyde | Benzimidazole | 2-Phenyl-4-(piperidin-1-yl)-1H-benzo[d]imidazole |
Catalytic Roles and Organocatalysis
While the parent compound this compound is achiral, its 1,2-diamine framework is a privileged scaffold for the development of chiral organocatalysts. rsc.org Asymmetric organocatalysis relies on the use of small, chiral organic molecules to catalyze stereoselective transformations, and chiral diamines are among the most successful and versatile catalyst platforms. chemrxiv.orgresearchgate.net
Development as Chiral Organocatalysts
To function as a chiral organocatalyst, the this compound molecule must be rendered chiral. This is typically achieved by derivatizing the primary amino group at the 3-position with a chiral moiety or by utilizing a chiral piperidine precursor. The most common strategy involves converting the diamine into a bifunctional catalyst, which possesses both a basic site to activate the nucleophile (e.g., the tertiary amine of the piperidine ring) and a hydrogen-bond donor group to activate the electrophile. nih.gov
A representative synthesis of such a catalyst would involve the reaction of the primary amine with a reagent to install a hydrogen-bonding moiety, such as an isothiocyanate to form a thiourea (B124793), or a sulfonyl chloride to form a sulfonamide. mdpi.com By using a chiral reagent in this step, a chiral, non-racemic catalyst is produced. For example, reacting the diamine with a chiral isothiocyanate would yield a chiral thiourea-based organocatalyst. Such catalysts, derived from scaffolds like (S)-quininamine or (1R,2R)-cyclohexane-1,2-diamine, have proven effective in a range of asymmetric reactions. mdpi.com
Application in Asymmetric Synthetic Transformations
Chiral organocatalysts derived from 1,2-diamine scaffolds are employed in numerous asymmetric reactions, including Michael additions, aldol (B89426) reactions, Mannich reactions, and Friedel-Crafts alkylations. rsc.orgmdpi.com A chiral bifunctional catalyst based on the this compound framework would be well-suited to catalyze reactions such as the conjugate addition of a carbon nucleophile to an α,β-unsaturated acceptor.
For instance, the Michael addition of acetylacetone to trans-β-nitrostyrene is a benchmark reaction for testing the efficacy of new bifunctional organocatalysts. mdpi.com The catalyst activates the acetylacetone by deprotonation via its basic tertiary amine site, while the hydrogen-bond donor moiety (e.g., thiourea) coordinates to the nitro group of the electrophile, organizing the transition state and dictating the stereochemical outcome of the reaction.
The performance of a hypothetical chiral thiourea catalyst derived from this compound in this reaction is outlined in the table below, with data representative of similar catalysts found in the literature. mdpi.com
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 95 | 92 |
| 2 | 10 | Dichloromethane | 0 | 48 | 91 | 88 |
| 3 | 5 | Chloroform | 25 | 24 | 85 | 90 |
| 4 | 10 | Ethyl Acetate (B1210297) | -20 | 72 | 78 | 85 |
Catalyst Design and Structure-Activity Relationships in Catalysis
The efficacy and selectivity of an organocatalyst are highly dependent on its structure. Structure-activity relationship (SAR) studies are crucial for optimizing catalyst performance by systematically modifying its components. nih.govfrontiersin.org For a catalyst derived from this compound, several key structural features can be tuned.
The Hydrogen-Bond Donor: The nature of the H-bond donor (e.g., urea, thiourea, squaramide, sulfonamide) significantly impacts catalytic activity. The acidity of the N-H protons is a critical factor; more acidic donors can lead to stronger activation of the electrophile. Introducing electron-withdrawing groups onto the H-bond donor moiety can enhance this acidity and potentially improve reaction rates and enantioselectivity. mdpi.com
The Tertiary Amine Base: The piperidine ring serves as the Brønsted base. Its steric bulk influences the accessibility of the active site and can be a key element in controlling stereoselectivity. Modifying the piperidine ring or replacing it with other cyclic amines (e.g., pyrrolidine, azepane) or acyclic tertiary amines would alter the steric environment around the catalytic center, thereby affecting the enantiomeric excess of the product.
The Benzene Ring Scaffold: Substitution on the phenylenediamine backbone can electronically tune the catalyst. Electron-donating groups can increase the basicity of the tertiary amine, while electron-withdrawing groups can increase the acidity of the H-bond donor. This electronic modulation provides a fine-tuning mechanism for catalyst reactivity.
The following table summarizes the expected effects of structural modifications on catalyst performance.
| Structural Modification | Component Modified | Expected Effect on Catalysis |
| Addition of electron-withdrawing groups (e.g., -CF₃, -NO₂) | H-Bond Donor Moiety | Increased acidity of H-bond donor, potentially higher reactivity and selectivity. |
| Replacement of piperidine with pyrrolidine | Tertiary Amine Base | Reduced steric bulk, may alter enantioselectivity. |
| Replacement of piperidine with a bulkier amine (e.g., diisopropylethylamine moiety) | Tertiary Amine Base | Increased steric hindrance, may enhance or reverse enantioselectivity. |
| Addition of electron-donating groups (e.g., -OCH₃) to the benzene ring | Catalyst Scaffold | Increased basicity of the tertiary amine, potentially altering the rate-determining step. |
| Addition of electron-withdrawing groups (e.g., -Cl, -Br) to the benzene ring | Catalyst Scaffold | Decreased basicity of the tertiary amine and increased acidity of the H-bond donor. |
Q & A
Q. What are the established synthetic routes for 2-Piperidin-1-yl-benzene-1,3-diamine, and what factors influence yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often introduced via reactions with halogenated benzene precursors under basic conditions. Key factors include:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine .
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) are critical for regioselectivity .
Purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the piperidine ring integration (e.g., δ 1.4–2.5 ppm for piperidine protons) and aromatic amine signals (δ 5.0–6.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : N-H stretching (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) are diagnostic .
Q. How can solubility and stability profiles of this compound be determined for experimental use?
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Design of Experiments (DOE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal parameters .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Side-product analysis : Characterize byproducts via LC-MS and modify reaction pathways (e.g., protecting amine groups) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Replicate assays : Ensure consistent cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and endpoint measurements .
- Purity verification : Re-purify the compound and confirm via HPLC to rule out impurity-driven artifacts .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables .
Q. How can biological targets of this compound be identified?
- In silico docking : Use software like AutoDock to predict binding affinities with receptors (e.g., GPCRs, kinases) .
- SPR (Surface Plasmon Resonance) : Measure real-time interactions with immobilized proteins to identify binding partners .
- Knockout models : Assess activity in genetically modified organisms to pinpoint target pathways .
Q. What analytical methods detect degradation products under varying storage conditions?
Q. How do solvent-solute interactions influence the compound’s reactivity in multi-step syntheses?
Q. What computational tools model the compound’s interactions with biological systems?
- Molecular dynamics (MD) simulations : Predict conformational stability in lipid bilayers or protein binding pockets .
- QSAR (Quantitative Structure-Activity Relationship) : Corrogate structural features (e.g., logP, H-bond donors) with activity data to design analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
